1-Bromo-3-(chloromethyl)-2-fluorobenzene

Vue d'ensemble

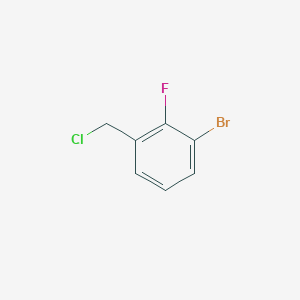

Description

1-Bromo-3-(chloromethyl)-2-fluorobenzene is an organohalogen compound with the molecular formula C7H5BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically includes:

Step 1: Bromination of 2-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromo-2-fluorotoluene.

Step 2: Chloromethylation of 1-bromo-2-fluorotoluene using formaldehyde (CH2O) and hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the halogenated benzene ring to a more saturated form.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Fluorobenzoic acids.

Reduction: Fluorobenzene derivatives with reduced halogen content.

Applications De Recherche Scientifique

1-Bromo-3-(chloromethyl)-2-fluorobenzene (C₇H₅BrClF), with CAS number 786652-60-6, is a halogenated aromatic compound used in scientific research. It contains a bromine atom, a chloromethyl group, and a fluorine atom attached to a benzene ring, influencing its reactivity and interactions with biological targets.

Scientific Research Applications

This compound is used across several scientific disciplines:

- Medicinal Chemistry It serves as an intermediate in synthesizing pharmaceuticals, particularly in developing anti-cancer and anti-inflammatory drugs.

- Material Science The compound is utilized in producing advanced materials like polymers and liquid crystals.

- Biological Studies It functions as a probe in biochemical assays to study enzyme activities and protein interactions.

- Industrial Applications It is employed in the manufacture of agrochemicals and specialty chemicals.

- Organic Synthesis It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Chemical Biology The compound is utilized in studies involving halogenated aromatic compounds and their interactions with biological systems.

This compound has potential biological activities, especially concerning antimicrobial and anticancer properties. Halogen substituents can enhance the biological activity of aromatic compounds due to increased lipophilicity and potential interactions with biological macromolecules. It can inhibit specific enzymes involved in metabolic pathways, bind to receptors and alter their activity affecting cellular signaling pathways. Research indicates that halogenated compounds can exhibit significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. For example, similar compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

| Compound | Activity Type | Target Organisms | MIC (μg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli | TBD |

| Similar Halogenated Compounds | Antimicrobial | C. albicans | 6.25 - 25 |

One study demonstrated that this compound had significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, suggesting potential applications in developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 50-100 | Staphylococcus aureus |

| This compound | 75-150 | Escherichia coli |

Mécanisme D'action

The mechanism of action of 1-bromo-3-(chloromethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparaison Avec Des Composés Similaires

1-Bromo-2-fluorobenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

1-Chloro-3-(bromomethyl)-2-fluorobenzene: Similar structure but with reversed positions of bromine and chlorine atoms, leading to different reactivity patterns.

1-Bromo-3-(methyl)-2-fluorobenzene: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.

Uniqueness: 1-Bromo-3-(chloromethyl)-2-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity profiles. This dual halogenation allows for versatile synthetic applications, making it a valuable compound in organic synthesis and industrial processes.

Activité Biologique

1-Bromo-3-(chloromethyl)-2-fluorobenzene, with the chemical formula C₇H₅BrClF and CAS number 786652-60-6, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a chloromethyl group, and a fluorine atom attached to a benzene ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C₇H₅BrClF

- Molecular Weight : 215.47 g/mol

- Melting Point : 59–61 °C

- Boiling Point : Not available

- Hazard Classification : Irritant

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and anticancer properties. The presence of halogen substituents often enhances the biological activity of aromatic compounds due to increased lipophilicity and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacteria and fungi. A study on substituted phenyl compounds revealed that certain halogenated derivatives displayed notable activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

| Compound | Activity Type | Target Organisms | MIC (μg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli | TBD |

| Similar Halogenated Compounds | Antimicrobial | C. albicans | 6.25 - 25 |

Anticancer Activity

The structure of this compound suggests potential as an anticancer agent. Halogenated benzene derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. In vitro studies have shown that certain related compounds can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption .

The exact mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

- Interaction with Cellular Targets : The halogen substituents may enhance binding affinity to proteins involved in cellular signaling pathways.

- Disruption of Microtubules : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can increase ROS levels, contributing to cytotoxicity in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of halogenated aromatic compounds:

- Antimicrobial Study : A comparative analysis of various halogenated phenyl compounds demonstrated that those with multiple halogen substitutions exhibited enhanced antimicrobial activity against resistant strains of bacteria .

- Anticancer Evaluation : In a study evaluating the structure-activity relationship (SAR) of phenyl derivatives, it was found that introducing halogens at specific positions significantly increased cytotoxicity against breast cancer cell lines .

Propriétés

IUPAC Name |

1-bromo-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608492 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786652-60-6 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.